molecular formula C22H22N4O3 B2423560 (E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306301-62-2

(E)-3-(4-ethoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2423560
CAS No.: 306301-62-2
M. Wt: 390.443
InChI Key: MBVBMNBNBWSWPE-QLBRXNFHSA-N
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Description

(E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 3-(2-methoxyphenyl)acrolein under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.

Medicine

In the field of medicine, (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide could be explored as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties would be assessed to determine its suitability as a therapeutic agent.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives with different substituents on the phenyl rings or the pyrazole core. Examples include:

  • (E)-3-(4-methoxyphenyl)-N’-((E)-3-(2-chlorophenyl)allylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(4-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (E)-3-(4-ethoxyphenyl)-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-3-29-18-12-10-16(11-13-18)19-15-20(25-24-19)22(27)26-23-14-6-8-17-7-4-5-9-21(17)28-2/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b8-6+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVBMNBNBWSWPE-QLBRXNFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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